



Application Notes and Protocols: Imaging with ¹⁷⁷Lu Vipivotide Tetraxetan SPECT/CT

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Compound of Interest		
Compound Name:	LU-25-077	
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Introduction

¹⁷⁷Lu vipivotide tetraxetan, also known as ¹⁷⁷Lu-PSMA-617 (Pluvicto®), is a radioligand therapy (RLT) approved for the treatment of adult patients with prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] The therapeutic principle involves the binding of the PSMA-617 ligand to PSMA, a transmembrane protein highly expressed on prostate cancer cells. This binding delivers the radioisotope Lutetium-177 (¹⁷⁷Lu) directly to the tumor site. ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide, which not only provides a therapeutic dose of radiation to the cancer cells but also allows for post-treatment imaging using Single Photon Emission Computed Tomography (SPECT).

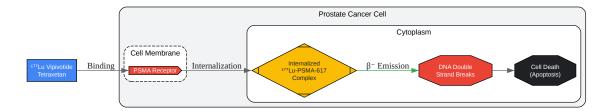
SPECT/CT imaging following the administration of ¹⁷⁷Lu vipivotide tetraxetan is a critical tool for monitoring treatment response and performing patient-specific dosimetry.[1] It provides a unique opportunity to visualize the biodistribution of the therapeutic agent, confirm tumor targeting, and quantify the absorbed radiation dose in both tumors and normal organs. These application notes provide detailed protocols for SPECT/CT imaging for both qualitative treatment response assessment and quantitative dosimetry.

Mechanism of Action

The effectiveness of ¹⁷⁷Lu vipivotide tetraxetan hinges on its targeted delivery of radiation. The vipivotide tetraxetan component acts as a ligand, binding with high affinity to the extracellular domain of PSMA on prostate cancer cells. Following this binding, the radiopharmaceutical



complex is internalized by the cell. The decay of ¹⁷⁷Lu releases beta particles, which have a short path length in tissue, causing localized DNA damage and inducing apoptosis in the targeted cancer cells. The co-emitted gamma photons can exit the body and are detected by a SPECT camera to generate images of the radiopharmaceutical's distribution.



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Mechanism of Action of ¹⁷⁷Lu Vipivotide Tetraxetan.

Experimental Protocols Patient Selection and Preparation

- Patient Selection: Patients must have PSMA-positive mCRPC, confirmed by a diagnostic PSMA PET scan (e.g., using ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL). Eligibility criteria often follow those of the pivotal VISION trial, which include PSMA uptake in measurable lesions that is higher than the background uptake in the liver.
- Hydration: Patients should be well-hydrated to promote the clearance of unbound radiopharmaceutical and reduce radiation dose to the kidneys. It is recommended that patients drink plenty of water before and after the administration of ¹⁷⁷Lu vipivotide tetraxetan.



• Bladder Voiding: Frequent urination should be encouraged before and after administration to minimize the radiation dose to the bladder wall.

Radiopharmaceutical Administration

The recommended dosage of ¹⁷⁷Lu vipivotide tetraxetan is 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to six doses. The infusion is typically given over a period of approximately 30 minutes. Dose modifications may be considered based on patient tolerance and toxicity.

Parameter	Recommended Value	Source
Drug	¹⁷⁷ Lu vipivotide tetraxetan (Pluvicto®)	
Standard Activity	7.4 GBq (200 mCi) ± 10%	-
Administration Route	Intravenous (IV) Infusion	-
Treatment Cycles	Up to 6 cycles	_
Frequency	Every 6 weeks (± 1 week)	-

Table 1: Radiopharmaceutical Administration Details.

SPECT/CT Imaging Protocols

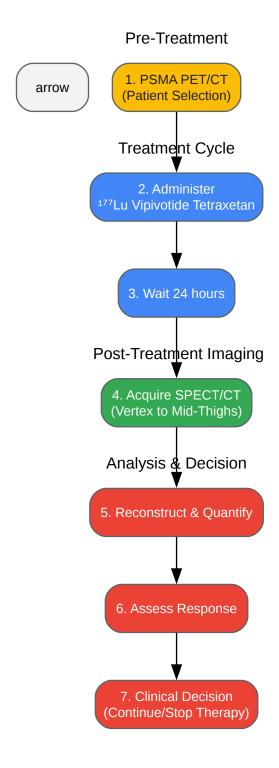
Imaging protocols can be tailored for two primary purposes: routine treatment response monitoring or comprehensive, patient-specific dosimetry.

This protocol is designed for qualitative and semi-quantitative assessment of treatment response between cycles. A single SPECT/CT scan is typically acquired 24 hours post-injection.

- Workflow:
 - Administer 7.4 GBq of ¹⁷⁷Lu vipivotide tetraxetan.
 - Wait for the specified uptake period (24 hours).



- Perform a whole-body (vertex to mid-thighs) SPECT/CT scan.
- Reconstruct and analyze images to assess changes in tumor uptake and volume compared to baseline.





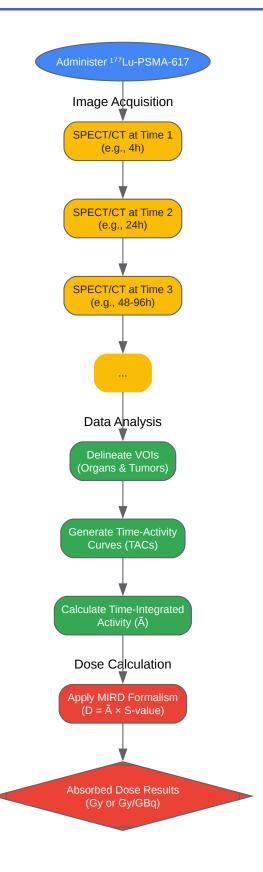
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Workflow for SPECT/CT Treatment Response Monitoring.

This protocol is more intensive and aims to calculate the absorbed radiation dose in tumors and critical organs like the kidneys and salivary glands. It requires serial imaging at multiple time points to generate time-activity curves.

- Workflow:
 - Administer 7.4 GBq of ¹⁷⁷Lu vipivotide tetraxetan.
 - Acquire serial quantitative SPECT/CT scans at multiple time points (e.g., 4, 24, 48, and 72-96 hours post-injection).
 - Delineate volumes of interest (VOIs) for tumors and organs on each scan.
 - Generate time-activity curves (TACs) for each VOI.
 - Calculate the time-integrated activity.
 - Use a dosimetry software (e.g., OLINDA/EXM) to calculate the mean absorbed dose in Gy/GBq.





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Workflow for Patient-Specific Dosimetry using SPECT/CT.



SPECT/CT Acquisition and Reconstruction Parameters

Quantitative accuracy is paramount for dosimetry and reliable response monitoring. Parameters should be optimized and standardized.

Parameter	Example Protocol 1 (Dosimetry)	Example Protocol 2 (LuPIN Trial)	Example Protocol 3 (Siemens)	Source
Radionuclide	¹⁷⁷ Lu	¹⁷⁷ Lu	¹⁷⁷ Lu	
Energy Peak	208 keV (20% window)	208 keV	208 keV	
Scatter Correction	Dual-energy window	Not specified	Not specified	
Collimator	Medium Energy (ME)	Medium Energy (ME)	Medium Energy	
Scan Range	Vertex to mid- thighs	Vertex to mid- thighs	3 bed positions	
Matrix Size	128 x 128 or 256 x 256	128 x 128	256 x 256	-
Projections	60 views/detector	60 projections over 360°	60 stops/detector	
Time per View	10 seconds	10 seconds	5-10 seconds	-
CT Parameters	Low-dose (e.g., 130 kV, 25 eff mAs)	Not specified	Low-dose	
Reconstruction	OSEM with corrections for attenuation, scatter, and detector response	OSEM with corrections	xSPECT Quant™	



Table 2: Comparative SPECT/CT Acquisition and Reconstruction Parameters.

Quantitative Data and Dosimetry Results

Dosimetry studies have established typical absorbed dose ranges for critical organs and tumors. These values are crucial for assessing potential toxicities and understanding the therapeutic window.

Organ/Tissue	Mean Absorbed Dose (Gy/GBq)	Reported Range (Gy/GBq)	Source
Kidneys	0.39	0.14 - 0.81	
Parotid Glands	0.58	0.33 - 2.63	-
Submandibular Glands	0.44	-	-
Bone Marrow	0.11	0.023 - 0.067	-
Liver	0.10	-	-
Spleen	0.06	-	-
Whole-Body Tumor	-	1.4 - 14.5	-

Table 3: Reported Absorbed Doses in Organs and Tumors.

Note: There is significant variability in tumor-absorbed doses between patients and even between different lesions within the same patient. A median whole-body tumor-absorbed dose of 11.55 Gy was correlated with a positive PSA response. Patients achieving a PSA decline of ≥50% had a median dose of 14.1 Gy, compared to 9.6 Gy for non-responders.

Application Notes for Researchers and Developers

 Biomarker Development: Quantitative SPECT/CT offers a platform to develop imaging biomarkers for predicting treatment outcomes. Changes in total tumor volume and uptake (measured as SUVmean or total lesion activity) on serial SPECT/CT scans have been shown to correlate with progression-free survival (PFS). An increase in SPECT total tumor volume can predict a short PFS.



- Dose-Response Evaluation: In drug development, establishing a clear dose-response relationship is essential. Patient-specific dosimetry allows for the correlation of absorbed doses in individual tumors with their response, providing valuable data for optimizing therapeutic regimens or developing new radiopharmaceuticals.
- Toxicity Prediction: By quantifying the absorbed dose in organs at risk, particularly the kidneys and salivary glands, researchers can better predict and manage potential treatmentrelated toxicities. This is critical for patient safety in clinical trials and for exploring doseescalation strategies.
- Standardization is Key: For multi-center trials, strict standardization of SPECT/CT acquisition
 and reconstruction protocols is mandatory to ensure data consistency and comparability.
 This includes phantom-based calibration of scanners to convert image counts into activity
 concentrations (Bq/mL).
- Integrating with Other Modalities: SPECT/CT data provides functional information that
 complements anatomical imaging (CT/MRI) and molecular data from PET scans. Integrating
 these modalities can provide a more comprehensive picture of tumor biology and treatment
 response. Post-treatment SPECT/CT can be a cost-effective alternative to interim PSMA
 PET for response assessment.

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